Famotidine cyanoamidine
CAS No.: 76823-97-7
Cat. No.: VC21338152
Molecular Formula: C9H13N7S2
Molecular Weight: 283.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 76823-97-7 |
---|---|
Molecular Formula | C9H13N7S2 |
Molecular Weight | 283.4 g/mol |
IUPAC Name | N'-cyano-3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]propanimidamide |
Standard InChI | InChI=1S/C9H13N7S2/c10-5-14-7(11)1-2-17-3-6-4-18-9(15-6)16-8(12)13/h4H,1-3H2,(H2,11,14)(H4,12,13,15,16) |
Standard InChI Key | DFHYHFAHYAJKDU-UHFFFAOYSA-N |
SMILES | C1=C(N=C(S1)N=C(N)N)CSCCC(=NC#N)N |
Canonical SMILES | C1=C(N=C(S1)N=C(N)N)CSCCC(=NC#N)N |
Appearance | White to light yellow Solid |
Chemical Structure and Properties
Famotidine cyanoamidine is a chemical compound with the molecular formula C9H13N7S2, structurally related to famotidine but containing distinct modifications. It is classified as an impurity of famotidine and is specifically referred to as Impurity G in pharmaceutical nomenclature. This compound represents a derivative of the parent drug famotidine, which has the molecular formula C8H15N7O2S3 and a molecular weight of 337.45 .
The structural characteristics of famotidine cyanoamidine include modifications that distinguish it from the parent compound while maintaining certain core elements that contribute to its biological activity. These structural features include:
Structural Comparison with Related Compounds
Famotidine cyanoamidine belongs to a family of compounds that share certain structural elements. The table below outlines the comparison between famotidine cyanoamidine and related compounds:
Compound | Molecular Formula | Key Structural Features | Classification |
---|---|---|---|
Famotidine cyanoamidine | C9H13N7S2 | Contains cyano group modification | Impurity G of famotidine |
Famotidine | C8H15N7O2S3 | Contains thiazole ring and amine groups | Active pharmaceutical ingredient |
Famotidine amidine | Not fully specified in sources | Structural variant | Controlled impurity |
Pharmacological Profile
Mechanism of Action
Famotidine cyanoamidine exhibits biological activities similar to those of famotidine. It acts as a histamine H2 receptor antagonist, thereby reducing gastric acid secretion. While its primary classification is as an impurity rather than an active pharmaceutical ingredient, its structural similarity to famotidine confers similar biological properties that necessitate careful monitoring in pharmaceutical preparations.
Pharmacological Significance
Regulatory Status and Quality Control
Specifications and Limits
In pharmaceutical manufacturing and quality control, strict specifications govern the acceptable levels of famotidine cyanoamidine in finished drug products. According to the United States Pharmacopeia (USP) specifications, famotidine cyanoamidine is classified as an organic impurity with defined limits:
Impurity | USP Specification Limit | Typical Analysis Result |
---|---|---|
Famotidine cyanoamidine | Not more than 0.2% | Less than 0.15% |
This specification forms part of the comprehensive quality control parameters for pharmaceutical-grade famotidine, alongside limits for other related compounds and total impurities .
Analytical Methods
Manufacturing Considerations
Formation During Synthesis
Famotidine cyanoamidine may form during the synthesis of famotidine through specific reaction pathways. The manufacturing process for famotidine, as outlined in available documentation, involves several key steps including coupling reactions, isolation, leaching, and recrystallization . During these processes, side reactions or incomplete conversions can lead to the formation of impurities including famotidine cyanoamidine.
Process Control Strategies
Effective control of famotidine cyanoamidine levels requires careful optimization of manufacturing processes. Manufacturers implement in-process controls at various stages of synthesis to monitor and limit the formation of this impurity. These controls include:
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Temperature regulation during reaction stages
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Precise control of reaction times
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Optimization of solvent systems
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Implementation of purification steps such as recrystallization
The manufacturing process flowchart for famotidine indicates specific in-process control points where intermediate products are analyzed to ensure quality parameters are maintained .
Pharmaceutical Quality Assessment
Impurity | USP Specification Limit |
---|---|
Famotidine related compound D | Not more than 0.3% |
Famotidine related compound C | Not more than 0.3% |
Famotidine cyanoamidine | Not more than 0.2% |
Famotidine related compound F | Not more than 0.1% |
Famotidine amidine | Not more than 0.2% |
Famotidine related compound B | Not more than 0.3% |
Famotidine related compound E | Not more than 0.3% |
Any other individual impurity | Not more than 0.1% |
Total impurities | Not more than 1.0% |
This comprehensive approach to impurity profiling ensures the quality and safety of pharmaceutical-grade famotidine .
Stability Considerations
The stability profile of famotidine products must account for potential changes in impurity levels, including famotidine cyanoamidine, over time. Stability studies typically monitor these parameters under various conditions to establish appropriate shelf life and storage requirements.
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